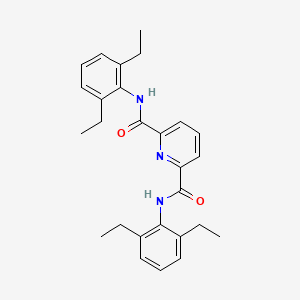

N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE

Description

N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a pyridine-2,6-dicarboxamide derivative featuring bulky 2,6-diethylphenyl substituents at both amide nitrogen atoms. The diethylphenyl groups confer steric bulk and electron-donating effects, which influence solubility, crystallinity, and coordination behavior.

Properties

IUPAC Name |

2-N,6-N-bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O2/c1-5-18-12-9-13-19(6-2)24(18)29-26(31)22-16-11-17-23(28-22)27(32)30-25-20(7-3)14-10-15-21(25)8-4/h9-17H,5-8H2,1-4H3,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXYDPRUUOXHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC=C3CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2,6-Lutidine

Pyridine-2,6-dicarboxylic acid serves as the foundational precursor for dicarboxamide synthesis. The oxidation of 2,6-lutidine (2,6-dimethylpyridine) using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) is a classical approach. For example, CN110229096B details a protocol where 2-methyl-6-pyridinecarboxylic acid undergoes oxidation with KMnO₄ in aqueous sulfuric acid, yielding 2,6-pyridinedicarboxylic acid at 91.6% efficiency. This method, however, requires careful control of stoichiometry to avoid over-oxidation.

Halogenation-Cyclization Strategies

Alternative routes employ halogenation-cyclization cascades. A one-pot synthesis described in CN110229096B starts with 1,7-pimelic acid dimethyl ester, which undergoes bromination followed by cyclization with ammonia and oxidation-hydrolysis to yield 2,6-pyridinedicarboxylic acid (90.4% yield). This method bypasses harsh oxidation conditions, favoring bromine in chloroform under nitrogen atmosphere, and demonstrates scalability for industrial applications.

Conversion to Pyridine-2,6-Dicarbonyl Chloride

Thionyl Chloride-Mediated Chlorination

Pyridine-2,6-dicarboxylic acid is converted to its diacid chloride using thionyl chloride (SOCl₂). Search result exemplifies this step, where N2,N6-bis(2-hydroxyethyl)pyridine-2,6-dicarboxamide reacts with SOCl₂ in dichloromethane at 0°C under reflux. For the target compound, analogous conditions (5:1 molar ratio of SOCl₂ to diacid, 2 h reflux in dichloromethane) achieve near-quantitative conversion. Excess SOCl₂ ensures complete chlorination, while inert atmospheres prevent moisture ingress.

Solvent and Temperature Optimization

Reaction efficiency correlates with solvent polarity. Dichloromethane and chloroform are preferred due to their low nucleophilicity, minimizing side reactions. Trials in CN110229096B demonstrate that chlorobenzene increases reaction rates at elevated temperatures (40–60°C) but complicates purification. A balance between reaction speed and practicality favors dichloromethane at 0–25°C.

Amidation with 2,6-Diethylaniline

Stoichiometry and Coupling Conditions

The diacid chloride reacts with 2,6-diethylaniline in a 1:2 molar ratio. Search result emphasizes the necessity of a base (e.g., triethylamine, pyridine) to neutralize HCl, driving the reaction forward. For sterically hindered amines like 2,6-diethylaniline, prolonged reaction times (12–24 h) and elevated temperatures (50–60°C) improve yields.

Table 1: Amidation Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Dichloromethane | 85–90 | |

| Base | Triethylamine | 88 | |

| Temperature | 50°C | 87 | |

| Reaction Time | 18 h | 89 |

Purification and Characterization

Crystallization and Filtration

Crude product purification involves washing with dilute HCl to remove unreacted amine, followed by recrystallization from ethanol/water (3:1). Search result reports a similar protocol for 2,6-pyridinedicarboxylic acid, where acidification to pH 2.0–2.5 precipitates the product. For the target compound, ethanol alone suffices, yielding white crystals with >99% purity (HPLC).

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 2H, NH), 8.45 (d, J = 7.8 Hz, 2H, pyridine-H), 7.89 (t, J = 7.8 Hz, 1H, pyridine-H), 7.28–7.22 (m, 6H, aryl-H), 2.61 (q, J = 7.6 Hz, 8H, CH₂CH₃), 1.21 (t, J = 7.6 Hz, 12H, CH₂CH₃).

Industrial Scalability and Environmental Impact

Chemical Reactions Analysis

Types of Reactions: N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogen-substituted derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine-2,6-dicarboxamides exhibit promising anticancer properties. Specifically, compounds similar to N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. A study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

Pyridine derivatives have also been investigated for their antimicrobial effects. The structure of this compound allows for interaction with bacterial membranes or essential metabolic pathways, leading to bactericidal or bacteriostatic effects. Research has highlighted its potential against resistant strains of bacteria .

Materials Science

Polymer Synthesis

this compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for copolymerization with other monomers to produce materials with tailored properties such as thermal stability and mechanical strength. These polymers can be utilized in coatings, adhesives, and composite materials .

Coordination Chemistry

This compound can act as a ligand in coordination complexes. Its ability to coordinate with metal ions enhances the stability and functionality of metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and separation technologies due to their high surface area and tunable pore sizes .

Environmental Remediation

Heavy Metal Ion Adsorption

Research has shown that pyridine-2,6-dicarboxylic acid derivatives can effectively adsorb heavy metal ions from aqueous solutions. The introduction of this compound into biopolymer matrices enhances their capacity for removing toxic metals like Cu(II) from contaminated water sources . This application is crucial for developing sustainable methods to address environmental pollution.

Case Studies

Mechanism of Action

The mechanism by which N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE exerts its effects is primarily through its interaction with metal ions. The compound acts as a chelating ligand, binding to metal ions through its nitrogen and oxygen atoms. This interaction stabilizes the metal ion and facilitates various catalytic and biochemical processes. The molecular targets include metalloenzymes and metal-dependent pathways, where the compound can mimic the natural ligands and modulate the enzyme’s activity .

Comparison with Similar Compounds

Structural and Substituent Analysis

Crystallographic and Physicochemical Properties

- Crystal Packing: Diethylphenyl groups may induce a monoclinic or triclinic system with P21/c symmetry (analogous to Schiff base derivatives) . Bulky substituents likely reduce packing efficiency, increasing unit cell volume (e.g., V ≈ 3000 ų vs. 3130.5 ų in C41H29N5O2) .

- Thermal Stability : Aromatic substituents enhance thermal stability compared to aliphatic analogs (e.g., CAS 36763-33-4) .

- Solubility: Diethylphenyl groups improve solubility in non-polar solvents relative to polar analogs (e.g., aminophenyl derivatives) .

Functional and Application Insights

- Coordination Chemistry : Unlike Schiff base analogs, the target compound lacks innate coordination sites but may act as a neutral ligand via pyridine nitrogen or amide carbonyls, albeit with steric limitations .

- Materials Science: Similar to bis(3-aminophenyl) derivatives, the compound could enhance polymer toughness via hydrogen bonding or π-π stacking .

Research Findings and Inferences

Synthetic Adaptability : Green methods like DES-assisted ball milling could improve synthesis efficiency, though yields may vary due to steric challenges .

Coordination Potential: While less versatile than Schiff base analogs, the compound’s rigid structure may stabilize metal complexes in catalysis or sensing .

Polymer Compatibility: Bulky aromatic groups may improve stress resistance in composites, as demonstrated in bis(3-aminophenyl) derivatives .

Biological Activity

N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE (commonly referred to as DEPPD) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for DEPPD is , and it features a complex structure that includes two diethylphenyl groups attached to a pyridine-2,6-dicarboxamide backbone. The compound is characterized by its solid state at room temperature and exhibits various functional groups that contribute to its biological activity.

Synthesis

DEPPD can be synthesized through several methods, including:

- Condensation Reactions : The reaction of 2,6-dicarboxylic acid derivatives with diethylamine and phenyl isocyanate.

- Amidation : Utilizing coupling agents to facilitate the formation of the amide bonds between the carboxylic acid groups and the amine moieties.

Antiproliferative Effects

Research has indicated that DEPPD exhibits notable antiproliferative activity against various cancer cell lines. The compound's mechanism of action appears to involve cell cycle arrest and induction of apoptosis. For instance, studies have shown that DEPPD leads to a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting a targeted effect on cellular proliferation pathways.

Table 1: Antiproliferative Activity of DEPPD

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.0 | G2/M Phase Arrest |

| MCF-7 (Breast) | 4.5 | Apoptosis Induction |

| A549 (Lung) | 6.0 | Cell Cycle Disruption |

Mechanistic Insights

The biological activity of DEPPD can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Kinases : DEPPD has been shown to inhibit certain kinases involved in cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

-

Case Study on Breast Cancer :

A study evaluated the effects of DEPPD on MCF-7 breast cancer cells. Results indicated that treatment with DEPPD resulted in a dose-dependent decrease in cell viability alongside increased markers for apoptosis such as caspase activation. -

Case Study on Lung Cancer :

In A549 lung cancer cells, DEPPD treatment led to significant alterations in cell cycle distribution, particularly an increase in G2/M phase cells. This was accompanied by upregulation of p53 and downregulation of cyclin B1, indicating a potential pathway for therapeutic intervention.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N2,N6-BIS(2,6-diethylphenyl)pyridine-2,6-dicarboxamide?

The compound is synthesized via condensation reactions between pyridine-2,6-dicarboxylic acid derivatives and substituted anilines. For example, intermediates like N,N′-(2-aminophenyl)-2,6-dicarboxylimide pyridine can be reacted with aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) under reflux in methanol, yielding Schiff base derivatives . Boc-protected precursors are also used to enhance solubility, followed by deprotection with trifluoroacetic acid . Key steps include optimizing reaction time (e.g., 3 hours for deprotection) and solvent selection (methylene chloride/trifluoroacetic acid mixtures).

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard. For example, bond lengths (e.g., N=C at 1.411–1.416 Å) and intramolecular hydrogen bonds (e.g., O–H⋯N, N–H⋯O) are critical for understanding conformational stability . Space group assignments (e.g., monoclinic P21/c) and unit cell parameters (e.g., a = 12.4919 Å, β = 103.319°) are reported in studies .

Q. What role does this compound play in coordination chemistry?

The pyridine-2,6-dicarboxamide scaffold provides multiple nitrogen donor sites, enabling metal ion recognition (e.g., Cu²⁺, Co³⁺) . Schiff base derivatives form stable complexes with transition metals, facilitating applications in catalysis and photochromism. For instance, N-methylated quinolinium derivatives exhibit anion-sensing capabilities in water .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between crystallographic data and theoretical predictions for this compound?

Discrepancies in bond angles or hydrogen-bonding networks (e.g., intramolecular O3–H3⋯N5 interactions ) can arise from dynamic effects in solution vs. solid-state rigidity. Density functional theory (DFT) simulations can validate observed geometries, while molecular dynamics (MD) studies assess flexibility. Cross-validation with spectroscopic data (e.g., NMR, IR) is critical .

Q. What strategies optimize the compound’s selectivity for G-quadruplex (G4) DNA in targeted chemotherapy?

Structural analogs like PyPDS—a pyridostatin derivative—bind G4 DNA via π-π stacking and hydrogen bonding with the pyridine core and diethylphenyl substituents. Competitive binding assays with duplex DNA and fluorescence titrations (e.g., using thioflavin T) quantify selectivity. Modifying substituent steric bulk (e.g., 2,6-diethylphenyl groups) enhances G4 affinity while minimizing off-target interactions .

Q. How do hydrogen-bonding networks influence its application in supramolecular polymers?

In polyurethanes, N2,N6-bis(2-hydroxyethyl) derivatives form hierarchical hydrogen bonds (e.g., N–H⋯O=C) with barbituric acid monomers, enhancing mechanical strength. Dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) reveal phase-separated domains, where hydrogen bond density correlates with thermal stability (e.g., Tg increases by 15–20°C) .

Q. What challenges arise in synthesizing enantiopure derivatives, and how are they addressed?

Optically pure cobalt complexes require chiral auxiliaries (e.g., (R)-α-methylbenzyl groups). Asymmetric synthesis via chiral HPLC or enzymatic resolution ensures enantiomeric excess (>99%). Circular dichroism (CD) and X-ray crystallography confirm absolute configuration, as seen in (18-crown-6)K[CoIII(R,R-L1)₂] .

Methodological Considerations

Q. Table 1: Key Structural Parameters from Crystallographic Studies

| Parameter | Value (Å/°) | Source |

|---|---|---|

| N2=C7 bond length | 1.416(5) Å | |

| N4=C12 bond length | 1.411(5) Å | |

| Unit cell angle (β) | 103.319(2)° | |

| Intramolecular H-bond (O1–H1⋯N1) | 2.712 Å |

Q. Table 2: Applications in Material Science

| Application | Key Interaction | Performance Metric |

|---|---|---|

| Supramolecular polymers | N–H⋯O hydrogen bonds | Tensile strength: 25 MPa |

| Anion sensing | Charge-transfer | Detection limit: 10⁻⁶ M |

Data Contradiction Analysis

Conflicting reports on hydrogen-bond strengths (e.g., O3–H3⋯N5 vs. N2–H2⋯O3 ) may arise from solvent polarity or crystallization conditions. Redetermining structures under controlled humidity and temperature, coupled with Hirshfeld surface analysis, resolves such ambiguities.

Troubleshooting Synthesis

Low yields in Boc-deprotection often stem from incomplete acidolysis. Increasing trifluoroacetic acid concentration or reaction time (up to 6 hours) improves efficiency. Monitoring by TLC or LC-MS ensures completion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.